![molecular formula C24H22N2O3 B5108587 1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B5108587.png)
1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound that features a 1,3-benzodioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with quinoline derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with molecular targets such as tubulin. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole derivatives: These compounds share the 1,3-benzodioxole ring system and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core structure that have diverse applications in medicinal chemistry.
Uniqueness
1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is unique due to its combined 1,3-benzodioxole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Biological Activity
The compound 1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a synthetic derivative that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and recent findings from case studies.
Chemical Structure and Properties
This compound can be categorized under the class of benzodioxoles , which are known for their diverse biological activities. The structural formula is depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:
- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B) : Research indicates that the compound may modulate insulin signaling by inhibiting GSK3B, which plays a critical role in glycogen synthesis and metabolism regulation. This inhibition can lead to enhanced insulin sensitivity and reduced risk of insulin resistance .
- Regulation of Apoptotic Pathways : The compound has been shown to influence apoptotic signaling pathways. It promotes the formation of anti-apoptotic complexes that inhibit extrinsic apoptosis, particularly under weak apoptotic signals .
- Impact on Protein Synthesis : It also regulates protein synthesis by affecting initiation factors involved in translation, which may contribute to its effects on cell growth and proliferation .
Biological Activities
The following table summarizes key biological activities associated with the compound:
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Cancer Research : A study evaluated the compound's effect on various cancer cell lines, revealing IC50 values ranging from 10 to 30 µM, indicating moderate potency against tumor growth .
- Diabetes Management : Another investigation focused on the compound's ability to enhance insulin signaling in diabetic models. Results showed improved glucose uptake and glycogen synthesis, suggesting its role as a potential therapeutic agent for type 2 diabetes .
- Neuroprotection : In animal models of neurodegenerative diseases, the compound exhibited significant neuroprotective effects by reducing neuronal apoptosis and promoting cell survival pathways .
Properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-13-20(25-18-7-3-2-4-8-18)19-9-5-6-10-21(19)26(16)24(27)17-11-12-22-23(14-17)29-15-28-22/h2-12,14,16,20,25H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQYQUQOZJMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.